PBITC

Description

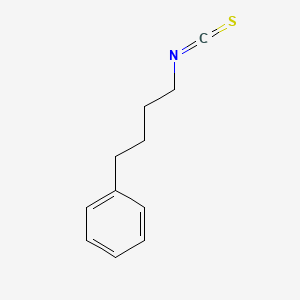

structure given in first source; inhibits tumorigenesis induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-isothiocyanatobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQOLFAKKAMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210463 | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61499-10-3 | |

| Record name | (4-Isothiocyanatobutyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-4-phenylbutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phosphonobutane Tricarboxylic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is a versatile organophosphonate renowned for its exceptional efficacy as a scale and corrosion inhibitor in industrial water treatment systems.[1][2][3] Its unique molecular structure, which combines both phosphonic acid and carboxylic acid functional groups, imparts superior stability and performance in harsh conditions of high temperature, pH, and hardness.[4] This guide provides a comprehensive overview of the chemical and physical properties of PBTC, its synthesis, mechanisms of action, and a summary of toxicological and environmental fate data. While its primary applications are industrial, this document aims to provide a thorough technical resource for researchers and scientists across various disciplines.

Chemical and Physical Properties

PBTC is a colorless to light yellow, transparent liquid in its common commercially available 50% aqueous solution form.[4] The presence of both phosphonate and carboxylate groups allows for strong chelation of metal ions and effective dispersion of mineral scales.[1][5]

Table 1: Physical and Chemical Properties of PBTC

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₁O₉P | [6] |

| Molecular Weight | 270.13 g/mol | [6] |

| CAS Number | 37971-36-1 | [6] |

| Appearance | Colorless to light yellow transparent liquid (50% solution) | [4] |

| Density (20°C) | ≥ 1.27 g/cm³ (50% solution) | [4] |

| pH (1% water solution) | 1.5 - 2.0 | [4] |

| Melting Point | -15°C | [7] |

| Boiling Point | ~100°C (for 50% aqueous solution) | [7] |

| Water Solubility | Completely miscible | [7] |

| Vapor Pressure | 11.4 kPa @ 50°C (for 50% aqueous solution) | [7] |

Table 2: Specifications of a Typical 50% PBTC Solution

| Parameter | Specification | Reference(s) |

| Active Acid Content | 49.0 - 51.0% | [4] |

| Phosphorous Acid (as PO₃³⁻) | ≤ 0.8% | [4] |

| Phosphoric Acid (as PO₄³⁻) | ≤ 0.5% | [4] |

| Iron (as Fe) | ≤ 20.0 ppm | [4] |

| Chloride | ≤ 10.0 ppm | [4] |

Synthesis of Phosphonobutane Tricarboxylic Acid

The industrial synthesis of PBTC typically involves a multi-step process. A common method is the reaction of a dialkyl phosphite with a dialkyl maleate, followed by a Michael addition with an alkyl acrylate, and subsequent hydrolysis.[4]

Experimental Protocol for PBTC Synthesis

This protocol is a generalized representation based on common industrial synthesis descriptions.[8][9][10][11]

Materials:

-

Dimethyl phosphite

-

Dimethyl maleate

-

Sodium methoxide (as a catalyst)

-

Methyl acrylate

-

Hydrochloric acid (for hydrolysis)

-

Methanol

Procedure:

-

Formation of Tetramethyl Phosphonosuccinate: In a reaction vessel, dimethyl phosphite and dimethyl maleate are reacted in the presence of a basic catalyst, such as sodium methoxide. This is an exothermic reaction and requires cooling to maintain the desired temperature.

-

Michael Addition: The resulting tetramethyl phosphonosuccinate is then reacted with methyl acrylate. This step forms the pentamethyl ester of 2-phosphonobutane-1,2,4-tricarboxylic acid.

-

Hydrolysis: The pentamethyl ester is hydrolyzed using a strong acid, such as hydrochloric acid, under reflux. This step removes the methyl groups, yielding the final PBTC product.

-

Purification: The final product is a 50% aqueous solution of PBTC. Further purification steps may be employed to remove any unreacted starting materials or byproducts.

Mechanism of Action

PBTC's primary functions are scale and corrosion inhibition, which are crucial in industrial water systems.

Scale Inhibition

PBTC is a highly effective inhibitor of mineral scale formation, particularly calcium carbonate.[12][13] It functions through a "threshold effect," where sub-stoichiometric concentrations can significantly delay or prevent scale formation.[6] The mechanism involves adsorption of PBTC onto the active growth sites of mineral crystals, disrupting their lattice structure and preventing further growth.

Table 3: Calcium Carbonate Scale Inhibition Efficiency of PBTC

| PBTC Concentration (ppm) | Scale Inhibition (%) | Reference(s) |

| 15 | ~35 | [12] |

| 30 | ~40 | [12] |

| 60 | ~44 | [12] |

Conditions: High CaCO₃ supersaturation.

Corrosion Inhibition

PBTC acts as an anodic inhibitor, forming a protective film on metal surfaces, particularly carbon steel.[14][15] This film acts as a barrier, preventing the electrochemical reactions that lead to corrosion. The phosphonate and carboxylate groups in the PBTC molecule adsorb onto the metal surface, creating a stable, protective layer.[14]

Toxicological and Environmental Profile

Toxicity

PBTC exhibits low acute toxicity.[7] However, as an acidic substance, it can cause irritation upon contact with eyes and skin.[16]

Table 4: Acute Toxicity Data for PBTC

| Test | Species | Result | Reference(s) |

| Oral LD₅₀ | Rat | > 6500 mg/kg | [16] |

| Dermal LD₅₀ | Rat | > 4000 mg/kg | [16] |

| Inhalation LC₅₀ (4h) | Rat | > 1.979 mg/L (sodium salt) | [16] |

| Skin Irritation | Rabbit | Non-irritating | [16] |

| Eye Irritation | Rabbit | Moderately irritating | [16] |

PBTC has tested negative in Ames tests and an in vitro chromosomal aberration test.[7]

Environmental Fate

PBTC is not readily biodegradable.[7] However, it can undergo photodegradation in water in the presence of photochemically induced sensitizers.[7] Due to its high water solubility, the primary environmental compartment for PBTC is the hydrosphere.[7] It is not expected to bioaccumulate.[16]

Relevance to Drug Development

Based on a comprehensive review of available literature, there is currently no evidence to suggest that Phosphonobutane Tricarboxylic Acid is used in any pharmaceutical formulations or possesses any specific biological activity relevant to drug development. Its established applications are confined to industrial processes, primarily as a scale and corrosion inhibitor. The toxicological profile, while indicating low acute toxicity, has not been evaluated under the rigorous standards required for pharmaceutical excipients or active pharmaceutical ingredients. Therefore, its application in the field of drug development is not supported by current scientific data.

Conclusion

Phosphonobutane Tricarboxylic Acid is a highly effective and widely used scale and corrosion inhibitor with well-characterized chemical and physical properties. Its synthesis is a multi-step process yielding a stable and efficient product. The mechanisms of scale and corrosion inhibition are based on surface adsorption and the formation of a protective film. While toxicological data indicates low acute toxicity, its environmental persistence warrants responsible handling and disposal. At present, the applications of PBTC are exclusively industrial, with no documented use or investigation in the realm of drug development. This guide serves as a detailed technical resource for understanding the fundamental properties and applications of this important industrial chemical.

References

- 1. maxwelladditives.com [maxwelladditives.com]

- 2. PBTC is a highly effective and versatile phosphonate compound used as a scale and corrosion inhibitor in various industries [koyewater.com]

- 3. atamankimya.com [atamankimya.com]

- 4. PBTC 50, PBTC acid chemicals supply. Cas:37971 36 1 - IROWATER [irowater.com]

- 5. PBTC (Phosphonobutane Tricarboxylic Acid) Chemical - Aqapharm [aquapharm-india.com]

- 6. PBTC - Ataman Kimya [atamanchemicals.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Buy 2-Phosphonobutane-1,2,4-tricarboxylic acid(PBTC); Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 10. EP0744403B1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts - Google Patents [patents.google.com]

- 11. US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof - Google Patents [patents.google.com]

- 12. Chemistry of organophosphonate scale growth lnhibitors: 3. physicochemical aspects of 2-phosphonobutane-1,2,4-tricarboxylate (PBTC) and its effect on CaCO3 crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]

- 14. watertreatmentagent.net [watertreatmentagent.net]

- 15. content.ampp.org [content.ampp.org]

- 16. northmetal.net [northmetal.net]

An In-depth Technical Guide to 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is a multifunctional organophosphonate renowned for its exceptional efficacy as a scale and corrosion inhibitor in a wide array of industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanisms of action of PBTC. Detailed experimental protocols for its synthesis and performance evaluation are presented, alongside a thorough compilation of its quantitative properties in structured tables for ease of reference. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development and other fields where the unique attributes of PBTC may be leveraged.

Chemical Structure and Identification

PBTC is a unique molecule that incorporates both phosphonic acid and carboxylic acid functional groups, a structural feature that underpins its excellent performance as a chelating agent, and scale and corrosion inhibitor.[1][2][3][4]

-

Chemical Name: 2-Phosphonobutane-1,2,4-Tricarboxylic Acid

-

CAS Number: 37971-36-1[5]

-

Molecular Weight: 270.13 g/mol [5]

The structure of PBTC facilitates strong binding with various metal ions and provides high solubility.[2]

Physicochemical Properties

The physical and chemical properties of PBTC are summarized in the tables below, providing a quantitative basis for its application in various formulations and systems.

Table 1: Physical Properties of PBTC

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow aqueous solution | [3][4] |

| Density (20°C) | 1.27 g/cm³ (min) | [3][4] |

| pH (1% water solution) | 1.5 - 2.0 | [3][4] |

| Freezing Point | -15 °C | [5] |

| Water Solubility | Miscible in any proportion | |

| Active Acid Content | 50.0% (min) | [3][4] |

Table 2: Chemical Properties of PBTC

| Property | Value | Reference(s) |

| pKa Values | pKa1: 0.90 ± 0.02 (phosphonate), pKa2: 3.92 ± 0.02 (carboxylate), pKa3: 4.76 ± 0.03 (carboxylate), pKa4: 6.13 ± 0.03 (carboxylate), pKa5: 9.79 ± 0.02 (phosphonate) | [2] |

| Thermal Stability | Stable at high temperatures | [6] |

| Chlorine Tolerance | Good chlorine oxidation tolerance | [1][3][4] |

| Complexing Ability | Excellent with Ca²⁺, Zn²⁺, Cu²⁺, Mg²⁺ | [1] |

Synthesis of PBTC

The most common industrial synthesis of PBTC involves a multi-step process utilizing dimethyl phosphite, dimethyl maleate, and methyl acrylate.

Experimental Protocol for PBTC Synthesis

This protocol is a generalized procedure based on common industrial synthesis methods.

Materials:

-

Dimethyl phosphite

-

Dimethyl maleate

-

Methyl acrylate

-

Sodium methoxide (catalyst)

-

Hydrochloric acid (for hydrolysis)

-

Methanol

Procedure:

-

Reaction Initiation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of dimethyl phosphite and dimethyl maleate is prepared.

-

Catalyst Addition: A solution of sodium methoxide in methanol is slowly added to the reaction mixture while maintaining a controlled temperature, typically between 40-60°C.

-

Michael Addition: After the initial reaction, methyl acrylate is added dropwise to the mixture. The reaction is typically exothermic and requires cooling to maintain the desired temperature.

-

Saponification: The resulting ester intermediate is then hydrolyzed. This is commonly achieved by adding hydrochloric acid and heating the mixture to reflux for several hours to yield the final PBTC product.

-

Purification: The final product is then purified, which may involve distillation to remove any remaining volatile impurities.

Mechanism of Action

PBTC's efficacy as a scale and corrosion inhibitor stems from its multifaceted mechanism of action, which involves chelation, crystal distortion, and the formation of a protective film.

Scale Inhibition

PBTC is a highly effective threshold inhibitor, meaning it can prevent scale formation at substoichiometric concentrations.[1] Its mechanism involves:

-

Chelation: The phosphonate and carboxylate groups in PBTC can chelate divalent metal ions such as Ca²⁺ and Mg²⁺, which are primary components of scale. This sequestration of metal ions prevents them from precipitating as insoluble salts.

-

Crystal Growth Distortion: PBTC molecules adsorb onto the active growth sites of forming crystals (e.g., calcium carbonate). This adsorption disrupts the regular crystal lattice, preventing further growth and leading to the formation of distorted, non-adherent microcrystals that are easily dispersed in the bulk water.

Corrosion Inhibition

PBTC provides excellent corrosion protection for carbon steel and other metals through the formation of a protective film on the metal surface.[1][2]

-

Film Formation: In the presence of dissolved oxygen and metal ions (like Ca²⁺ and Zn²⁺), PBTC forms a stable, passive film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.

-

Synergy with Zinc: PBTC exhibits a strong synergistic effect with zinc salts. It increases the solubility of zinc, allowing for the formation of a more effective and durable protective film of zinc hydroxide or zinc phosphate.[1][2][3][4]

Experimental Protocols for Performance Evaluation

Static Scale Inhibition Test (Bottle Test)

This method is used to evaluate the ability of PBTC to prevent the precipitation of scale-forming salts.

Materials:

-

Synthetic brine solutions containing known concentrations of scale-forming ions (e.g., Ca²⁺, Mg²⁺, HCO₃⁻).

-

PBTC solutions of varying concentrations.

-

Water bath or oven for temperature control.

-

Filtration apparatus.

-

Titration equipment or ion chromatograph for analyzing ion concentrations.

Procedure:

-

Preparation of Test Solutions: Prepare supersaturated solutions of the scale-forming minerals (e.g., calcium carbonate) in multiple test bottles.

-

Inhibitor Addition: Add different concentrations of PBTC to each test bottle. Include a blank sample with no inhibitor.

-

Incubation: Place the bottles in a water bath or oven at a specified temperature for a set period (e.g., 24 hours) to allow for scale precipitation.

-

Analysis: After incubation, filter the solutions to remove any precipitated scale.

-

Quantification: Determine the concentration of the remaining dissolved ions (e.g., Ca²⁺) in the filtrate using titration or ion chromatography.

-

Calculation of Inhibition Efficiency: The scale inhibition efficiency is calculated using the following formula: Inhibition Efficiency (%) = [(C_f - C_b) / (C_i - C_b)] * 100 where:

-

C_f is the concentration of the scaling ion in the filtrate of the treated sample.

-

C_b is the concentration of the scaling ion in the filtrate of the blank sample.

-

C_i is the initial concentration of the scaling ion.

-

Electrochemical Corrosion Inhibition Test

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the corrosion inhibition performance of PBTC.

Materials:

-

Corrosion cell with a three-electrode setup (working electrode of the metal to be tested, a reference electrode, and a counter electrode).

-

Potentiostat/Galvanostat.

-

Corrosive medium (e.g., synthetic cooling water).

-

PBTC solutions of varying concentrations.

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish, degrease it with a suitable solvent, and rinse with deionized water.

-

Corrosion Cell Setup: Assemble the corrosion cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive medium.

-

Inhibitor Addition: Introduce the desired concentration of PBTC to the corrosive medium.

-

Electrochemical Measurements:

-

Potentiodynamic Polarization: Scan the potential of the working electrode from a cathodic to an anodic potential and record the resulting current. The corrosion current density (i_corr) is determined from the Tafel extrapolation of the polarization curves. The inhibition efficiency is calculated as: Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance response. The charge transfer resistance (R_ct) is determined from the Nyquist plot. A higher R_ct value indicates better corrosion inhibition. The inhibition efficiency is calculated as: Inhibition Efficiency (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inhibitor is the charge transfer resistance with the inhibitor.

-

Visualizations

Chemical Structure of PBTC

Caption: Chemical structure of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC).

PBTC Synthesis Workflow

Caption: Simplified workflow for the industrial synthesis of PBTC.

Mechanism of Scale and Corrosion Inhibition by PBTC

Caption: Dual mechanism of PBTC in preventing scale formation and metal corrosion.

Conclusion

2-Phosphonobutane-1,2,4-Tricarboxylic Acid is a highly effective and versatile chemical compound with a well-established role in industrial water treatment as a scale and corrosion inhibitor. Its unique molecular structure, combining both phosphonic and carboxylic acid functionalities, imparts superior performance characteristics, particularly under challenging conditions of high temperature, hardness, and pH. This technical guide has provided a detailed overview of its chemical and physical properties, a generalized synthesis protocol, and an elucidation of its mechanisms of action. The inclusion of detailed experimental protocols for performance evaluation offers a practical resource for researchers and professionals. The comprehensive data and visualizations presented herein are intended to facilitate a deeper understanding of PBTC and to support its application in current and emerging technologies.

References

- 1. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy [agris.fao.org]

- 2. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEDP and PBTCA in Circulating Water Systems - IRO Water Treatment [irowater.com]

- 4. mdpi.com [mdpi.com]

- 5. content.ampp.org [content.ampp.org]

- 6. Pediatric Brain Tumor Consortium Neuroimaging Center [research.childrenshospital.org]

An In-depth Technical Guide to the Mechanism of Action of PBTC as a Scale Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a highly effective organophosphonate scale inhibitor widely utilized in industrial water treatment. Its efficacy stems from a multi-pronged mechanism of action that includes chelation, crystal growth distortion, and dispersion. This technical guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the underlying processes. PBTC's robust performance, particularly under harsh conditions of high temperature, high pH, and high salinity, makes it a critical component in maintaining the efficiency and longevity of industrial water systems. Its molecular structure, which combines phosphonic and carboxylic acid groups, allows for potent interference with the formation and deposition of common mineral scales such as calcium carbonate, calcium sulfate, and barium sulfate.

Core Mechanisms of Action

The scale-inhibiting properties of PBTC are primarily attributed to three synergistic mechanisms:

-

Threshold Inhibition: PBTC is effective at sub-stoichiometric concentrations, a phenomenon known as the "threshold effect." This means that a very small amount of PBTC can inhibit the precipitation of a much larger quantity of scaling minerals. This is achieved through its ability to interfere with the early stages of crystal formation.

-

Chelation and Sequestration: The phosphonate and carboxylate functional groups in the PBTC molecule act as excellent chelating agents. They bind with divalent and trivalent metal ions, such as Ca²⁺, Mg²⁺, Ba²⁺, and Fe³⁺, which are precursors to scale formation.[1] By sequestering these ions, PBTC keeps them dissolved in the water, preventing them from participating in the nucleation and growth of scale crystals.[1]

-

Crystal Growth Distortion and Modification: PBTC molecules adsorb onto the active growth sites of newly formed microcrystals.[1] This adsorption disrupts the regular arrangement of ions in the crystal lattice, leading to distorted and irregular crystal structures.[2] These distorted crystals are less likely to adhere to surfaces and to each other, thus preventing the formation of hard, tenacious scale deposits. Molecular dynamics simulations have shown that PBTC has a strong interaction with the crystal surfaces of calcite, a common form of calcium carbonate scale.[2]

-

Dispersion: By adsorbing onto the surface of scale particles, PBTC imparts a negative charge, leading to electrostatic repulsion between the particles. This dispersive action prevents the agglomeration of smaller crystals into larger, more problematic scale masses, keeping them suspended in the bulk water for easier removal.

The combined action of these mechanisms makes PBTC a versatile and powerful scale inhibitor suitable for a wide range of industrial applications, including cooling water systems, boilers, and desalination plants.[1]

Quantitative Performance Data

The performance of PBTC as a scale inhibitor has been quantified in numerous studies. The following tables summarize its effectiveness against various common scales under different conditions.

Table 1: Calcium Carbonate (CaCO₃) Inhibition Efficiency

| PBTC Concentration (ppm) | Temperature (°C) | pH | Calcium Hardness (ppm as CaCO₃) | Inhibition Efficiency (%) | Reference |

| 15 | Ambient | 9.0 | 800 | ~35 | [3][4] |

| 30 | Ambient | 9.0 | 800 | ~40 | [3][4] |

| 60 | Ambient | 9.0 | 800 | ~44 | [3][4] |

| 4 | 8 | - | 476.2 | 100 | [5] |

| Increasing | 8 | - | 494.2 | 93.9 to 100 | [5] |

| 40 | 80 | - | - | >90 | [2] |

Table 2: Calcium Sulfate (CaSO₄) Inhibition Efficiency

| PBTC Concentration (ppm) | Temperature (°C) | System Conditions | Inhibition Efficiency (%) | Reference |

| < 3 | Ambient | Synthetic Brine | Poor (<5%) | [6] |

| 3 | Ambient | Synthetic Brine | ~56 | [6] |

Note: Performance data can vary based on the specific water chemistry, including alkalinity, presence of other ions, and overall saturation index.

Experimental Protocols

The evaluation of scale inhibitor performance is crucial for determining the optimal dosage and application conditions. The following are detailed methodologies for key experiments used to assess the efficacy of PBTC.

Static Bottle Test (Jar Test)

This is a widely used laboratory method to determine the minimum inhibitor concentration (MIC) required to prevent scale formation under static conditions.[7][8]

Objective: To evaluate the ability of PBTC to prevent the precipitation of scale-forming salts from a supersaturated solution over a set period.

Apparatus:

-

Glass bottles or beakers (e.g., 250 mL)

-

Water bath or oven for temperature control

-

Magnetic stirrer and stir bars (optional)

-

pH meter

-

Filtration apparatus (e.g., 0.45 µm filter paper)

-

Analytical instrument for measuring cation concentration (e.g., ICP-OES, Atomic Absorption Spectrometer, or titrator with EDTA)

Procedure:

-

Preparation of Test Solutions:

-

Prepare synthetic brine solutions representing the cation-rich (e.g., containing CaCl₂) and anion-rich (e.g., containing NaHCO₃ and Na₂SO₄) waters of the system to be simulated.

-

Prepare a stock solution of PBTC of a known concentration.

-

-

Experimental Setup:

-

To a series of glass bottles, add a specific volume of the anion-rich brine.

-

Add varying concentrations of the PBTC stock solution to each bottle, leaving one bottle as a blank (without inhibitor).

-

Place the bottles in a water bath or oven set to the desired test temperature (e.g., 70°C).

-

Allow the solutions to equilibrate to the test temperature.

-

-

Initiation of Scaling:

-

Add a specific volume of the pre-heated cation-rich brine to each bottle to create a supersaturated solution.

-

Cap the bottles and shake to ensure thorough mixing.

-

-

Incubation:

-

Place the bottles back into the water bath or oven and maintain the temperature for a specified duration (e.g., 2 to 24 hours).

-

-

Analysis:

-

After the incubation period, remove the bottles and allow them to cool to room temperature.

-

Filter the contents of each bottle through a 0.45 µm filter.

-

Measure the concentration of the scaling cation (e.g., Ca²⁺) in the filtrate using an appropriate analytical technique.

-

-

Calculation of Inhibition Efficiency:

-

The scale inhibition efficiency is calculated using the following formula:

where:

-

C_i is the concentration of the cation in the filtrate of the inhibited sample.

-

C_b is the concentration of the cation in the filtrate of the blank sample.

-

C_o is the initial concentration of the cation in the solution before precipitation.

-

-

Dynamic Tube Blocking Test

This method evaluates the performance of scale inhibitors under dynamic (flowing) conditions, which more closely simulate industrial processes.[9][10]

Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition and blockage in a capillary tube under controlled flow, temperature, and pressure.

Apparatus:

-

High-pressure pumps for delivering the brine solutions.

-

Heating coils to pre-heat the brines.

-

A narrow-bore capillary tube (the scaling coil), typically made of stainless steel.

-

A differential pressure transducer to measure the pressure drop across the capillary tube.

-

A data acquisition system to record pressure and temperature.

-

Back-pressure regulator to maintain system pressure.

Procedure:

-

System Setup:

-

Prepare separate cation-rich and anion-rich brine solutions, with the scale inhibitor added to one of the brines.

-

Set the desired flow rates for the pumps, the temperature of the heating coils, and the system pressure.

-

-

Blank Run:

-

First, conduct a blank run without any inhibitor to determine the time it takes for the tube to block under the specified conditions. This is indicated by a significant increase in the differential pressure across the capillary tube.

-

-

Inhibitor Evaluation:

-

Introduce the brine containing the desired concentration of PBTC into the system.

-

Monitor the differential pressure over time. An effective inhibitor will significantly delay or prevent the increase in pressure.

-

-

Determination of MIC:

-

The experiment is repeated with decreasing concentrations of PBTC until the minimum concentration that prevents tube blockage for a specified period is determined. This is the MIC.

-

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in PBTC's mechanism of action.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of organophosphonate scale growth lnhibitors: 3. physicochemical aspects of 2-phosphonobutane-1,2,4-tricarboxylate (PBTC) and its effect on CaCO3 crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Organophosphonate Scale Growth lnhibitors: 3. Physicochemical Aspects of 2-Phosphonobutane-1,2,4-Tricarboxylate (PBTC) And Its Effect on CaCO3 Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. STATIC SCALE BOTTLE TESTING – SPL [spllabs.com]

- 8. onepetro.org [onepetro.org]

- 9. researchgate.net [researchgate.net]

- 10. spe.org [spe.org]

Synthesis of Phosphonobutane Tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for Phosphonobutane Tricarboxylic Acid (PBTC), a crucial component in various industrial applications, including water treatment and as a chelating agent. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this field.

Core Synthesis Pathway: Michael Addition and Subsequent Hydrolysis

The most established and industrially significant method for synthesizing 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a three-step process. This pathway begins with the Michael addition of a dialkyl phosphite to a dialkyl maleate, followed by a second Michael addition with an alkyl acrylate, and concludes with the hydrolysis of the resulting ester intermediate.

The overall reaction sequence can be visualized as follows:

Caption: High-level overview of the primary PBTC synthesis pathway.

Experimental Protocols

The following protocols are derived from established patent literature and provide a detailed methodology for the synthesis of PBTC.

Protocol 1: Batch Process Synthesis of PBTC

This protocol is based on the reaction of tetramethyl phosphonosuccinate with methyl acrylate, followed by hydrolysis.

Step 1: Synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid pentamethyl ester

-

To a mixture of 508 g (2 mols) of distilled tetramethyl phosphonosuccinate and 172 g (2 mols) of methyl acrylate, add a solution of 64.8 g of 25% methanolic sodium methylate diluted with 30.5 g of methanol dropwise over 70 minutes.

-

Maintain the reaction temperature between 12 to 14°C with vigorous stirring and cooling.[1]

-

After the addition is complete, remove the methanol by vacuum distillation (16 mbar) at a bottom temperature of up to 80°C.

-

The resulting product is 2-phosphonobutane-1,2,4-tricarboxylic acid pentamethyl ester. For higher purity, this intermediate can be vacuum distilled at approximately 1 mbar and up to 200°C.[1]

Step 2: Hydrolysis to PBTC

-

The crude or distilled 2-phosphonobutane-1,2,4-tricarboxylic acid pentamethyl ester is saponified. One method involves perfusion with steam for 18 hours at a bottom temperature of approximately 120°C.[1]

-

Alternatively, the ester (459 g of distillate) can be refluxed for 96 hours with 1148 g of 22% hydrochloric acid.[1]

-

After cooling, the hydrochloric acid and water are distilled off until a 50% PBTC solution is obtained.[1]

Protocol 2: Continuous Process for PBTC Synthesis

This method avoids intermediate purification steps, offering a more energy-efficient production process.[2]

Step 1: Formation of Phosphonosuccinic Acid Tetraalkyl Ester

-

Continuously feed dimethyl phosphite (e.g., 110 g/mol ) and dimethyl maleate (e.g., 150 g/1.04 mol) into a reactor at 30°C.

-

A 25% solution of sodium methylate in methanol is used as a catalyst.

-

The average residence time in this stage is approximately 3 hours and 15 minutes.

Step 2: Reaction with Methyl Acrylate and Hydrolysis

-

The reaction mixture from the first stage is continuously fed into a second reactor.

-

Continuously add methyl acrylate (e.g., 88 g/1.02 mol), a 25% solution of sodium methylate in methanol, and additional methanol at 10°C.

-

The average residence time in this second stage is 3 hours.[3]

-

The resulting crude ester is then subjected to acidic hydrolysis without further purification to yield PBTC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various documented synthesis processes.

Table 1: Reactant Molar Ratios and Catalysts

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Molar Ratio (Reactant 1:Reactant 2:Reactant 3) | Reference |

| Dimethyl Phosphite | Dimethyl Maleate | Methyl Acrylate | Sodium Methoxide | 1 : 1.04 : 1.02 | [3] |

| Tetramethyl Phosphonosuccinate | Methyl Acrylate | - | Sodium Methoxide | 1 : 1 | [1] |

| Dialkyl Phosphite | Dialkyl Maleate | Alkyl Acrylate | Alkali Metal Alkoxide | 1 : 1.03-1.07 : 1-1.07 | [1] |

Table 2: Reaction Conditions and Yields

| Synthesis Step | Temperature (°C) | Pressure | Duration | Yield | Reference |

| Phosphonosuccinic Acid Ester Formation (Batch) | 12 - 14 | Atmospheric | 70 minutes (addition) | ~80% (for the purified ester) | [1] |

| PBTC Pentaalkyl Ester Formation (Batch) | 12 | Atmospheric | 48 hours | - | [1][4] |

| Hydrolysis (HCl) | Reflux | Atmospheric | 96 hours | - | [1] |

| Hydrolysis (Steam) | ~120 | Atmospheric | 18 hours | - | [1] |

| Continuous Process (Stage 1) | 30 | Atmospheric | 3.25 hours (residence) | - | [3] |

| Continuous Process (Stage 2) | 10 | Atmospheric | 3 hours (residence) | - | [3] |

Alternative Synthesis Pathways

While the Michael addition route is predominant, other methods for PBTC synthesis have been reported, although they are less detailed in the available literature.

-

Dimethyl Hydrogen Phosphate and Dimethylformamide Route : This method involves the reaction of dimethyl hydrogen phosphate with dimethylformamide in the presence of a strong base like sodium monoxide.[5][6] Methyl acrylate is subsequently added, followed by hydrolysis to obtain PBTC.[6]

-

Phosphorous Acid Route : A greener approach involves the reaction of phosphorous acid with n-butanol to form mixed n-butyl phosphites. This is then reacted with other intermediates derived from maleic anhydride and acrylic acid, followed by hydrolysis.

Experimental Workflow and Logic

The general workflow for the batch synthesis of PBTC can be broken down into several key stages, from raw material preparation to final product analysis.

Caption: General experimental workflow for the batch synthesis of PBTC.

Green and Energy-Saving Considerations

The development of more environmentally friendly and energy-efficient synthesis routes for PBTC is an ongoing area of research. The primary approach to achieving this is through the implementation of continuous production processes.[2] These processes offer several advantages over traditional batch methods:

-

Elimination of Intermediate Purification : Continuous processes can be designed to proceed from one reaction step to the next without the need for isolating and purifying intermediate products. This significantly reduces energy consumption associated with distillation and other purification techniques.[2]

-

Reduced Waste Generation : By optimizing reaction conditions and minimizing side reactions, continuous processes can lead to higher overall yields and less chemical waste.

-

Improved Heat Integration : The steady-state operation of continuous reactors allows for better heat management and integration, further reducing energy inputs.

While specific, detailed protocols for "green" synthesis are often proprietary, the principles of continuous manufacturing are central to improving the sustainability of PBTC production.

References

- 1. EP0744403B1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts - Google Patents [patents.google.com]

- 2. library.e.abb.com [library.e.abb.com]

- 3. US4931586A - Process for the continuous production of 2-phosphone-butane-1,2,4-tricarboxylic acid and alkali metal salts thereof - Google Patents [patents.google.com]

- 4. 2-Phosphonobutane-1,2,4-tricarboxylic acid | 37971-36-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)

CAS Number: 37971-36-1

Molecular Formula: C₇H₁₁O₉P

Molecular Weight: 270.13 g/mol

This technical guide provides a comprehensive overview of 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a widely used organophosphonate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical and physical properties, synthesis, mechanisms of action, and relevant experimental methodologies.

Core Properties and Specifications

PBTC is a highly effective scale and corrosion inhibitor, valued for its performance in demanding industrial water treatment applications.[1] Its unique molecular structure, which incorporates both phosphonic acid and carboxylic acid functional groups, imparts a range of desirable properties.[2]

Physical and Chemical Properties

PBTC is typically supplied as a colorless to pale yellow aqueous solution.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Appearance | Colorless or pale yellow liquid | [3][4] |

| Molecular Formula | C₇H₁₁O₉P | [3][5] |

| Molecular Weight | 270.13 g/mol | [3][5] |

| Density (20°C) | ≥ 1.27 g/cm³ | [3][4] |

| pH (1% solution) | 1.5 - 2.0 | [3][4] |

| Freezing Point | -15°C | [6] |

| Boiling Point | Approximately 100°C (for the aqueous solution) | [7] |

| Flash Point | >100°C | [7] |

| Solubility in Water | Completely miscible | [7] |

Chemical Specifications of Commercial Solutions

Commercial PBTC is typically available as a 50% aqueous solution. The table below outlines common specifications.

| Parameter | Specification | References |

| Active Acid Content | 49.0 - 51.0% | [3][8] |

| Phosphorous Acid (as PO₃³⁻) | ≤ 0.5% | [3] |

| Phosphoric Acid (as PO₄³⁻) | ≤ 0.2% | [3] |

| Iron (as Fe) | ≤ 10 ppm | [3] |

| Chloride | ≤ 10 mg/L | [3] |

| Color (APHA) | ≤ 50 | [3] |

Synthesis of PBTC

Several synthetic routes for PBTC have been developed. A common industrial method involves a multi-step process starting from dialkyl phosphites and dialkyl maleates.[9][10]

Generalized Synthesis Pathway

A widely practiced synthesis involves the Michael addition of dimethyl phosphite to dimethyl maleate, followed by a subsequent Michael addition of methyl acrylate, and finally hydrolysis to yield PBTC.[9][10]

Experimental Protocol: Laboratory Scale Synthesis (Exemplary)

The following is a generalized procedure based on literature descriptions.[9][10]

-

Step 1: Formation of Phosphonosuccinic Acid Tetramethyl Ester: In a reaction vessel equipped with a stirrer and cooling system, dimethyl phosphite and dimethyl maleate are reacted in the presence of a basic catalyst, such as sodium methoxide. The reaction is typically carried out at a controlled temperature.

-

Step 2: Formation of PBTC Pentamethyl Ester: The resulting phosphonosuccinic acid tetramethyl ester is then reacted with methyl acrylate, again in the presence of an alkaline catalyst. This reaction is also conducted under controlled temperature conditions.

-

Step 3: Hydrolysis: The crude PBTC pentamethyl ester is hydrolyzed using a strong acid, such as hydrochloric acid, under reflux. This step removes the methyl groups, yielding the final PBTC product.

-

Step 4: Purification: The final product may be purified through distillation to remove any remaining volatile impurities.

Mechanism of Action

PBTC's efficacy as a scale and corrosion inhibitor stems from its multifunctional chemical structure.

Scale Inhibition

PBTC is a "threshold inhibitor," meaning it is effective at substoichiometric concentrations.[8] The primary mechanisms of scale inhibition are:

-

Crystal Growth Retardation: The phosphonate and carboxylate groups in PBTC adsorb onto the active growth sites of newly forming mineral scale crystals (e.g., calcium carbonate).[8] This blocks further crystal growth and prevents the formation of large, adherent scale deposits.

-

Crystal Distortion: By adsorbing onto the crystal lattice, PBTC disrupts the normal crystal structure, leading to the formation of distorted, less adherent, and more easily dispersed crystals.

-

Dispersion: The negatively charged functional groups of PBTC can also adsorb onto the surface of small scale particles, imparting a negative charge. This leads to electrostatic repulsion between the particles, preventing their agglomeration and promoting their dispersion in the bulk water.[2]

Corrosion Inhibition

PBTC also contributes to corrosion protection, often in synergy with other components like zinc salts.[11] The mechanism involves:

-

Chelation: PBTC can chelate metal ions, such as calcium and zinc, at the metal surface.[12] This helps to form a protective film that acts as a barrier to corrosive agents.

-

Stabilization of Zinc: PBTC is an excellent stabilizer for zinc salts. It increases the solubility of zinc, allowing for the formation of a more effective and stable protective film on the metal surface.[11][13]

Experimental Protocols

Static Scale Inhibition Test (Calcium Carbonate)

This is a common laboratory method to evaluate the performance of scale inhibitors. The following is a generalized protocol.

Objective: To determine the minimum inhibitor concentration (MIC) of PBTC required to prevent the precipitation of calcium carbonate from a supersaturated solution.

Materials:

-

Calcium chloride (CaCl₂) stock solution

-

Sodium bicarbonate (NaHCO₃) stock solution

-

PBTC stock solution of known concentration

-

Deionized water

-

pH meter

-

Water bath or incubator

-

Filtration apparatus (e.g., 0.45 µm filters)

-

Analytical instrument for calcium determination (e.g., titration, ICP-OES, or AAS)

Procedure:

-

Preparation of Test Solutions: Prepare a series of test solutions in beakers or bottles. Each solution should contain a known concentration of calcium and bicarbonate ions to create a supersaturated solution with a tendency to form calcium carbonate scale.

-

Inhibitor Dosing: To each test solution (except for a "blank" or control), add a specific concentration of the PBTC stock solution. A range of PBTC concentrations should be tested.

-

pH Adjustment: Adjust the pH of the solutions to the desired value, typically in the alkaline range (e.g., pH 8.5) to promote scaling.

-

Incubation: Place the test solutions in a water bath or incubator at a constant, elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours) to accelerate the scaling process.

-

Sampling and Analysis: After the incubation period, cool the solutions to room temperature and filter them to remove any precipitated calcium carbonate.

-

Calcium Determination: Measure the concentration of soluble calcium remaining in the filtrate of each test solution and the blank.

-

Calculation of Inhibition Efficiency: The inhibition efficiency (%) is calculated using the following formula:

% Inhibition = [(Ca_sample - Ca_blank) / (Ca_initial - Ca_blank)] * 100

Where:

-

Ca_sample = Calcium concentration in the filtrate of the PBTC-treated sample

-

Ca_blank = Calcium concentration in the filtrate of the untreated blank

-

Ca_initial = Initial calcium concentration in the test solution

-

Corrosion Inhibition Test (ASTM D1384)

The ASTM D1384 standard test method is a widely used beaker-type procedure for evaluating the corrosion of metal specimens in engine coolants, but the principles can be adapted for evaluating corrosion inhibitors in other aqueous systems.[3][12]

Objective: To evaluate the effect of PBTC on the corrosion of various metals under controlled laboratory conditions.

Apparatus:

-

A 1000-mL tall-form, lipless beaker

-

A condenser

-

An aeration tube

-

A specimen bundle consisting of coupons of various metals (e.g., copper, solder, brass, steel, cast iron, and cast aluminum)

-

A constant temperature bath

Procedure:

-

Specimen Preparation: Clean and weigh the metal coupons of the specimen bundle to the nearest 0.1 mg.

-

Test Solution Preparation: Prepare the test solution containing the desired concentration of PBTC in a corrosive water formulation.

-

Assembly: Assemble the specimen bundle and place it in the beaker with the test solution. The specimens should be fully immersed.

-

Test Conditions: Immerse the beaker in a constant temperature bath maintained at 88°C for 336 hours. Aerate the solution with a controlled flow of air.[12]

-

Post-Test Cleaning and Weighing: After the test period, disassemble the specimen bundle, clean each coupon according to a specified procedure to remove corrosion products, and reweigh them to the nearest 0.1 mg.

-

Corrosion Rate Calculation: The weight loss of each coupon is used to calculate the corrosion rate. Lower weight loss indicates better corrosion inhibition.

Analytical Determination of PBTC (UV-Persulfate Digestion Method)

This method is used to determine the concentration of phosphonates like PBTC in water samples. It involves the conversion of the phosphonate to orthophosphate, which is then measured colorimetrically.

Principle: PBTC is oxidized to orthophosphate (PO₄³⁻) by digestion with potassium persulfate under UV irradiation. The resulting orthophosphate is then reacted with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. This complex is reduced by ascorbic acid to form a intensely blue-colored complex, the absorbance of which is proportional to the orthophosphate concentration and can be measured using a spectrophotometer.[4][13]

Procedure Outline:

-

Sample Preparation: Collect the water sample and, if necessary, dilute it to bring the expected phosphonate concentration into the analytical range of the method.

-

Digestion: Transfer a known volume of the sample into a digestion vessel. Add potassium persulfate and irradiate with a UV lamp for a specified time to convert the PBTC to orthophosphate.

-

Color Development: After digestion and cooling, add an acidic molybdate-antimony reagent followed by ascorbic acid. Allow time for the blue color to develop.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 880 nm) using a spectrophotometer.

-

Quantification: Determine the concentration of orthophosphate from a calibration curve prepared using standard phosphate solutions. The concentration of PBTC in the original sample can then be calculated based on the stoichiometry of the conversion.

Stability and Degradation

PBTC exhibits excellent stability under a wide range of conditions, which is crucial for its effectiveness in industrial applications.

-

Thermal Stability: It is stable at high temperatures and in high pH environments.[6]

-

Hydrolytic Stability: PBTC is resistant to hydrolysis, even at a pH greater than 14.[6]

-

Oxidative Stability: It shows good tolerance to oxidizing biocides like chlorine and bromine, which are commonly used in cooling water systems.[11][14]

-

Biodegradation: PBTC is not readily biodegradable.[7] However, it can be degraded by photolysis in water, especially in the presence of iron or nitrate.[15]

Toxicological Profile

PBTC has a low order of acute toxicity. The available data are summarized below.

| Test | Species | Route | Result | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 6500 mg/kg bw | [16] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 4000 mg/kg bw | [17] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 1.979 mg/L (4h) (as sodium salt) | [17] |

Applications

The primary applications of PBTC are in industrial water treatment and cleaning formulations.

-

Cooling Water Systems: As a scale and corrosion inhibitor in open and closed recirculating cooling systems.[12]

-

Oilfield Water Systems: To prevent scale formation in oilfield injection and production waters.[11]

-

Boiler Water Treatment: To control scale deposition in boilers.[12]

-

Reverse Osmosis Systems: As an antiscalant in reverse osmosis membrane systems.[18]

-

Industrial and Institutional Cleaners: As a chelating agent and scale inhibitor in detergent and cleaning formulations.[19]

-

Textile Industry: As a sequestering agent in textile auxiliaries.[19]

-

Metal Surface Treatment: As a corrosion inhibitor for steel.[19]

-

Concrete Retardant: To control the setting time of concrete.[19]

Conclusion

2-Phosphonobutane-1,2,4-tricarboxylic acid is a versatile and highly effective organophosphonate with a well-established role in industrial water treatment and other applications. Its excellent scale and corrosion inhibition properties, coupled with its stability in harsh conditions, make it a valuable tool for maintaining the efficiency and longevity of industrial equipment. This guide has provided a detailed overview of its properties, synthesis, mechanisms, and analytical methods to support further research and application development.

References

- 1. CN102675363A - 2-phosphonobutane-1,2,4-tricarboxylic acid production process - Google Patents [patents.google.com]

- 2. Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matestlabs.com [matestlabs.com]

- 4. lovibond.com [lovibond.com]

- 5. EP0356880A2 - Process for the synthesis of tetraethyl ester of phosphonosuccinic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonates – Bio-Source Inc. [biosourceinc.com]

- 9. CN102731567B - Batch method for producing 2-phosphonobutane-1, 2, 4-tricarboxylic acid and byproduct methyl chloride - Google Patents [patents.google.com]

- 10. US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof - Google Patents [patents.google.com]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D1384 and D8040 corrosion test - Optimus Instruments [optimus.be]

- 13. lovibond.com [lovibond.com]

- 14. EP0744403B1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts - Google Patents [patents.google.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. ASTM D1384 - Clark Testing [clarktesting.com]

- 17. epa.gov [epa.gov]

- 18. frenchcreeksoftware.com [frenchcreeksoftware.com]

- 19. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to Organophosphonate Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphonates, organic compounds featuring a direct carbon-to-phosphorus (C-P) bond, represent a versatile and highly significant class of molecules with wide-ranging applications across medicine, agriculture, and industry. Their inherent stability, owing to the robust C-P bond, and their ability to act as mimics of phosphates, carboxylates, and transition states of enzymatic reactions, underpin their diverse functionalities. This technical guide provides a comprehensive overview of organophosphonate chemistry, detailing their synthesis, mechanisms of action, and key applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of complex biological pathways and experimental workflows.

Core Concepts in Organophosphonate Chemistry

Organophosphonates are characterized by a phosphonic acid moiety (-PO(OH)₂) or its corresponding esters (phosphonates) attached to a carbon atom. This C-P bond is resistant to chemical and enzymatic hydrolysis, a key feature that distinguishes them from their phosphate ester counterparts and contributes to their metabolic stability.[1] Their structural similarity to naturally occurring phosphates allows them to interact with biological systems, often acting as competitive inhibitors of enzymes that process phosphate-containing substrates.[2]

Classification

Organophosphonates can be broadly classified based on their chemical structure and applications:

-

Bisphosphonates: These compounds contain two phosphonate groups attached to the same carbon atom (P-C-P). They exhibit a high affinity for calcium ions and are extensively used in the treatment of bone disorders.[3]

-

Aminophosphonates: Characterized by the presence of an amino group, these compounds are considered structural analogs of amino acids and exhibit a wide range of biological activities.

-

Organophosphate Pesticides: This large class of compounds, often containing a thiophosphoryl group (P=S), acts as potent inhibitors of the enzyme acetylcholinesterase and are widely used as insecticides.[4][5]

Synthesis of Organophosphonates

Several synthetic methodologies are employed for the formation of the crucial C-P bond in organophosphonates.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the phosphonate.[6][7]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and stabilized phosphonate carbanions. This reaction generally favors the formation of (E)-alkenes.[8]

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form α-aminophosphonates.

Applications in Drug Development and Medicine

The unique properties of organophosphonates have led to their successful application in various therapeutic areas.

Bisphosphonates in Bone Disorders

Bisphosphonates are the most commonly prescribed drugs for the treatment of osteoporosis and other bone-related diseases.[3] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their accumulation in the skeleton.[9]

Mechanism of Action: Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[10][11] This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[3]

Diagram 1: Simplified Signaling Pathway of Nitrogen-Containing Bisphosphonate Action in Osteoclasts

Caption: Inhibition of FPPS by N-Bisphosphonates disrupts protein prenylation, leading to osteoclast dysfunction and apoptosis.

Table 1: Quantitative Data on Bisphosphonate Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | Initial IC₅₀ (nM) | Final IC₅₀ (nM) (after 10 min preincubation) |

| Zoledronate | 1000 | 4.1 |

| Risedronate | - | 5.7 |

| Ibandronate | 1000 | 25 |

| YM-175 | - | 61 |

| Alendronate | 2250 | 260.0 |

| Pamidronate | 1900 | 353.2 |

| Neridronate | 2400 | 390 |

| Data sourced from scientific literature.[11] |

Phosphonate Prodrugs

Due to their high negative charge at physiological pH, many phosphonate-based drugs exhibit poor cell permeability and bioavailability. The prodrug approach, where the phosphonate group is masked with cleavable moieties, is a common strategy to overcome this limitation. These prodrugs are designed to be more lipophilic, facilitating their passage across cell membranes, and are then enzymatically or chemically converted to the active phosphonate drug intracellularly.[1][12]

Diagram 2: General Workflow for a Phosphonate Prodrug Strategy

Caption: A phosphonate prodrug crosses the cell membrane and is then converted to the active drug to exert its therapeutic effect.

Applications in Agriculture

Organophosphonates, particularly organophosphate esters, have been extensively used as insecticides in agriculture for decades.[4]

Organophosphate Insecticides

Mechanism of Action: Organophosphate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[13] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[13]

Diagram 3: Mechanism of Acetylcholinesterase Inhibition by Organophosphates

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bmj.com [bmj.com]

- 13. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

An In-depth Technical Guide to the Chelating Properties of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a multifunctional organophosphonate renowned for its exceptional chelating capabilities, particularly with a range of divalent and trivalent metal ions. Its molecular architecture, featuring both phosphonic acid and multiple carboxylic acid moieties, allows for the formation of stable, soluble complexes, making it a valuable agent in various industrial and potential pharmaceutical applications. This technical guide provides a comprehensive overview of the fundamental principles governing the chelation of metal ions by PBTC, supported by available quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying chemical processes.

Introduction to PBTC and its Chelating Action

PBTC (C₇H₁₁O₉P) is a highly effective chelating agent, capable of sequestering various metal ions, including but not limited to Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe³⁺), Aluminum (Al³⁺), and Zinc (Zn²⁺).[1][2][3] The chelating prowess of PBTC stems from the presence of both phosphonate and carboxylate functional groups within its structure.[2][4] These groups can donate lone pairs of electrons to a central metal ion, forming multiple coordinate bonds and resulting in a stable, ring-like structure known as a chelate. This sequestration of metal ions prevents their participation in undesirable reactions, such as precipitation (scaling) and redox cycling.

The overall chelation reaction can be generalized as follows:

Mⁿ⁺ + PBTC → [M(PBTC)]ⁿ⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+. The stoichiometry and stability of the resulting complex are dependent on factors such as pH, temperature, and the specific metal ion involved.

Physicochemical Properties and Speciation of PBTC

The chelating ability of PBTC is intrinsically linked to its protonation state, which is dictated by the pH of the solution. PBTC has five dissociable protons, and their respective pKa values are critical for understanding its interaction with metal ions at different pH levels.

A comprehensive study utilizing multinuclear NMR spectroscopy has provided reliable pKa values for PBTC.[1][5][6] These values are essential for predicting the dominant species of PBTC in solution and, consequently, its availability for metal chelation.

| pKa Value | Associated Functional Group |

| pKa₁ = 0.90 ± 0.02 | Phosphonate |

| pKa₂ = 3.92 ± 0.02 | Carboxylate |

| pKa₃ = 4.76 ± 0.03 | Carboxylate |

| pKa₄ = 6.13 ± 0.03 | Carboxylate |

| pKa₅ = 9.79 ± 0.02 | Phosphonate |

| Table 1: Protonation Constants (pKa) of PBTC in 0.5 molal NaCl aqueous solution at 25°C, determined by NMR spectroscopy.[1][6] |

The speciation of PBTC across a range of pH values, based on these pKa values, can be visualized. At lower pH, the molecule is fully protonated, while at higher pH, it becomes progressively deprotonated, increasing its negative charge and enhancing its ability to chelate positively charged metal ions.

Quantitative Analysis of PBTC-Metal Ion Chelation

| Metal Ion | log K | Stoichiometry (M:L) | Experimental Conditions | Reference |

| Ca²⁺ | 7.55 | 1:1 ([Ca(H₃PBTC)(H₂O)₂]) | pH range not specified | [7] |

| U(VI) | Varies with pH and stoichiometry | 1:1 and 1:2 complexes identified | pH 2-11, 0.5 M NaCl | [4][5] |

| Al³⁺ | Data not available in snippets | - | - | Referred to in[1] |

| Fe³⁺ | Data not available in snippets | - | - | Referred to in[1] |

| Mg²⁺ | Data not available in snippets | - | - | - |

| Zn²⁺ | Data not available in snippets | - | - | - |

| Table 2: Stability Constants of PBTC-Metal Ion Complexes. |

The lack of a comprehensive dataset highlights the need for further research to quantify the chelating properties of PBTC with various physiologically and industrially relevant metal ions.

Experimental Protocols for Characterizing PBTC Chelation

Several analytical techniques can be employed to determine the stability constants, stoichiometry, and thermodynamic parameters of PBTC-metal ion complexes.

Potentiometric Titration

This is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added. The competition between the metal ion and protons for the ligand results in a shift in the titration curve, from which the stability constants can be calculated.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standardized stock solution of PBTC (e.g., 0.01 M) in deionized, carbonate-free water. The exact concentration should be determined by titration against a primary standard base.

-

Prepare standardized stock solutions of the metal salts of interest (e.g., CaCl₂, FeCl₃) at a similar concentration.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in carbonate-free water.

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH electrode and meter system using standard buffers.

-

In a thermostatted titration vessel (e.g., at 25 °C), prepare the following solutions:

-

Ligand titration: A known volume of the PBTC stock solution, background electrolyte, and a small amount of strong acid (to start the titration at a low pH).

-

Complex titration: A known volume of the PBTC stock solution, the metal salt stock solution (typically at a 1:1 or other desired molar ratio), background electrolyte, and a small amount of strong acid.

-

-

Titrate each solution with the standardized strong base, recording the pH value after each addition of titrant. Allow the solution to equilibrate after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

The titration data can be analyzed using specialized software (e.g., Hyperquad, BEST) that fits the data to a model of chemical equilibria to determine the pKa values of the ligand and the stability constants of the metal-ligand complexes.

-

UV-Vis Spectrophotometry

This technique is useful for determining the stoichiometry of complexes, particularly when the complex absorbs light at a different wavelength than the free ligand or metal ion. The method of continuous variations (Job's plot) is commonly employed.

Detailed Methodology:

-

Solution Preparation:

-

Prepare equimolar stock solutions of PBTC and the metal salt in a suitable buffer that does not interfere with complexation.

-

-

Job's Plot Procedure:

-

Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the metal (or ligand).

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. From a single experiment, it is possible to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer and place it in the ITC sample cell.

-

Prepare a more concentrated solution of PBTC in the same buffer and load it into the titration syringe. It is crucial that both solutions are in identical buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the PBTC solution into the metal ion solution in the sample cell.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

-

Coordination Chemistry and Chelation Mechanism

The coordination of PBTC with metal ions involves the phosphonate group and one or more of the carboxylate groups.[4] Spectroscopic studies, such as NMR and IR, on PBTC complexes have provided insights into the binding modes. For instance, in the complex with U(VI), it has been shown that chelation occurs via the phosphonate group and one of the carboxyl groups.[4][8]

The formation of a chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the "chelate effect." This increased stability is primarily due to a favorable entropy change upon chelation.

Conclusion

2-Phosphonobutane-1,2,4-tricarboxylic acid is a highly effective and versatile chelating agent for a wide range of metal ions. Its unique molecular structure, combining both phosphonate and carboxylate functionalities, allows for the formation of stable complexes, which is the basis for its widespread use as a scale and corrosion inhibitor. While its qualitative chelating properties are well-documented, a comprehensive and publicly available dataset of quantitative stability constants and thermodynamic parameters for its complexes with common metal ions is still lacking. The experimental protocols detailed in this guide provide a framework for researchers to systematically characterize the chelation chemistry of PBTC, which will undoubtedly lead to a deeper understanding of its mechanism of action and pave the way for the development of new applications in fields ranging from materials science to drug development.

References

- 1. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Uranyl(VI) Interaction with 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC): A Spectroscopic and Computational Study over a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. publications.iupac.org [publications.iupac.org]

An In-depth Technical Guide to the Thermal Stability of Phosphonobutane Tricarboxylic Acid (PBTC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonobutane Tricarboxylic Acid (PBTC), a cornerstone of industrial water treatment, is renowned for its efficacy as a scale and corrosion inhibitor. A critical attribute underpinning its widespread application, particularly in high-stress environments such as cooling towers, boilers, and oilfield operations, is its exceptional thermal stability.[1][2] This technical guide provides a comprehensive analysis of the thermal stability of PBTC, consolidating available data, outlining experimental protocols for its assessment, and postulating its thermal decomposition pathway. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and other fields where the thermal behavior of phosphonates is of interest.

Introduction to Phosphonobutane Tricarboxylic Acid (PBTC)

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is an organophosphonate that uniquely combines phosphonic acid and carboxylic acid functional groups within its molecular structure.[1][3] This structural arrangement endows PBTC with a powerful ability to chelate metal ions and inhibit the crystallization of mineral scales, even at sub-stoichiometric concentrations.[4] Its superior performance, especially under harsh conditions of high temperature, pH, and water hardness, distinguishes it from many other scale inhibitors.[2][5] The stability of the carbon-phosphorus (C-P) bond in its molecular backbone is a key contributor to its thermal resilience.[6]

Thermal Stability Profile of PBTC